2-(5-chloro-2-nitrophenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phthalazinone core substituted with a 5-chloro-2-nitrophenyl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 5-chloro-2-nitroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-(5-Amino-2-nitrophenyl)-1,2-dihydrophthalazin-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phthalazinone derivatives.
Scientific Research Applications
2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitrophenylboronic acid
- 2-Chloro-5-nitrophenyl isocyanate
- (5-Chloro-2-nitrophenyl)acetonitrile
Uniqueness
2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8ClN3O3 |
---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-5-6-12(18(20)21)13(7-10)17-14(19)11-4-2-1-3-9(11)8-16-17/h1-8H |
InChI Key |
NALIKFRNOWDDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.